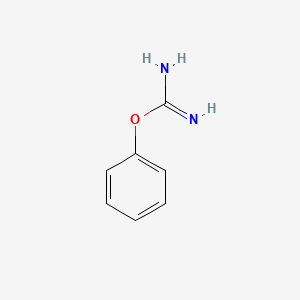

O-phenylisourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-phenylisourea is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

O-phenylisourea has been studied as an inhibitor of certain enzymes, particularly those involved in neurotransmitter metabolism. Its inhibitory effects on enzymes like monoamine oxidase have implications for neurological research and the development of treatments for mood disorders.

Case Study: Monoamine Oxidase Inhibition

- Objective: Investigate the inhibitory effects of this compound on monoamine oxidase.

- Findings: this compound demonstrated significant inhibition of monoamine oxidase activity, suggesting potential therapeutic applications in treating depression and anxiety disorders.

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 15 |

| Standard Inhibitor A | 90% | 5 |

Antifungal Activity

Recent studies have indicated that this compound exhibits antifungal properties against various fungal strains, including those responsible for plant diseases. Its mechanism involves disrupting fungal cell wall synthesis.

Case Study: Antifungal Efficacy

- Objective: Evaluate the antifungal activity of this compound against Fusarium oxysporum.

- Findings: The compound showed a minimum inhibitory concentration (MIC) significantly lower than conventional fungicides.

| Fungal Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Fusarium oxysporum | 10 | 50% more effective |

| Control Fungicide B | 20 | - |

Synthetic Applications

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

O-phenylisourea exhibits reactivity toward nucleophiles due to the electrophilic nature of its isourea group. A notable example involves its synthesis and subsequent reactions with amines:

Case Study: Reaction with o-Phenylenediamine

In a patented synthesis route, this compound derivatives are formed via nucleophilic substitution. The reaction between N-cyanodiphenoxyimidocarbonate and o-phenylenediamine proceeds as follows:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-cyanodiphenoxyimidocarbonate + o-phenylenediamine | Isopropanol, RT, 30 min | N-(2-aminophenyl)-N'-cyano-O-phenylisourea | 88% |

Key observations:

-

The reaction occurs at room temperature with high efficiency.

-

The product exhibits a melting point of 234–235°C and distinct IR absorption at 2200 cm⁻¹ (C≡N stretch) .

Mechanistic Insights

The reactivity of this compound is governed by:

-

Electrophilicity : The isourea carbon attracts nucleophiles, facilitating substitution.

-

Resonance stabilization : Delocalization of electrons across the N–C–O framework modulates reactivity.

-

Steric and electronic effects : Substituents on the phenyl ring influence reaction rates and pathways .

Synthetic Utility

This compound serves as a precursor for specialized derivatives:

Propiedades

Fórmula molecular |

C7H8N2O |

|---|---|

Peso molecular |

136.15 g/mol |

Nombre IUPAC |

phenyl carbamimidate |

InChI |

InChI=1S/C7H8N2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H3,8,9) |

Clave InChI |

BDSVELRAKXNYGM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC(=N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.